3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea
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Overview
Description
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the initial formation of the furan-thiophene intermediate, followed by the introduction of the hydroxyethyl group and finally the urea moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)imino-3H-furan-2-ones: These compounds share the furan and thiophene moieties but differ in their functional groups and overall structure.
2,5-Di(thiophen-2-yl)furan-3-carbonitriles: Similar in having thiophene and furan rings but with different substituents and properties.
Uniqueness
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methylphenyl)urea is unique due to its combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)16-8-9-17(24-16)15-7-4-10-23-15/h2-10,14,21H,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRROWWWAZAJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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